An In-Depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione: Core Properties and Synthetic Insights
An In-Depth Technical Guide to 5-Isopropyl-5-methylimidazolidine-2,4-dione: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry. Hydantoins are known for a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, and synthetic methodologies for 5-isopropyl-5-methylimidazolidine-2,4-dione. Drawing upon data from closely related analogs and established synthetic protocols, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation in drug discovery and development programs.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged structure in drug design, most notably recognized for its presence in the widely-used anticonvulsant drug phenytoin (5,5-diphenylhydantoin).[3] The versatility of the C-5 position of the hydantoin ring allows for the introduction of various substituents, leading to a diverse range of pharmacological profiles. The 5,5-disubstituted hydantoins, in particular, have been extensively explored for their potential as central nervous system agents.[4][5] 5-Isopropyl-5-methylimidazolidine-2,4-dione, with its specific alkyl substitution pattern, presents a unique combination of lipophilicity and steric bulk that warrants detailed investigation for its potential biological activities.
Physicochemical and Structural Properties
While specific experimental data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is not extensively reported in publicly available literature, its properties can be reliably inferred from closely related analogs.
Core Chemical Identity
| Property | Value | Source |
| Chemical Name | 5-Isopropyl-5-methylimidazolidine-2,4-dione | - |
| Synonyms | 5-isopropyl-5-methylhydantoin | [6][7] |
| CAS Number | 150226-22-5 | [8] |
| Molecular Formula | C₇H₁₂N₂O₂ | [6] |
| Molecular Weight | 156.18 g/mol | [6] |
Predicted and Analog-Informed Physical Properties
-
Melting Point: The melting point of the closely related 5-Isopropylimidazolidine-2,4-dione is reported to be 144-145 °C.[2] The thio-analog, (S)-5-Isopropyl-5-methyl-2-thiohydantoin, has a reported melting point of 145 °C.[9] It is therefore anticipated that 5-Isopropyl-5-methylimidazolidine-2,4-dione will have a similar melting point, likely in the range of 140-150 °C.
-
Solubility: Hydantoins generally exhibit moderate solubility in polar organic solvents and limited solubility in water. The solubility is influenced by the nature of the C-5 substituents. Given the isopropyl and methyl groups, 5-Isopropyl-5-methylimidazolidine-2,4-dione is expected to be soluble in alcohols, such as ethanol and methanol, and chlorinated solvents, with lower solubility in nonpolar solvents like hexanes.
Structural Elucidation: Insights from X-ray Crystallography of Analogs
The crystal structure of (S)-5-Isopropyl-5-methyl-2-thiohydantoin has been determined, providing valuable insights into the likely three-dimensional arrangement of the target compound.[3][10] The imidazolidine ring is nearly planar, and the isopropyl and methyl groups at the C-5 position will dictate the steric environment around the molecule. This structural information is critical for computational modeling and understanding potential drug-receptor interactions.
Spectral Characterization
Detailed spectral data for 5-Isopropyl-5-methylimidazolidine-2,4-dione is not published. The following sections provide predicted spectral characteristics based on the known data of highly similar compounds, namely 5-Isopropylimidazolidine-2,4-dione monohydrate and (S)-5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one.[1][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isopropyl and methyl groups.
-
Isopropyl Group: A septet for the methine proton (-CH) and a pair of doublets for the diastereotopic methyl protons (-CH₃) are anticipated. Based on the thio-analog, the septet would likely appear around δ 2.0-2.2 ppm, and the methyl doublets around δ 0.9-1.1 ppm.[9]
-
Methyl Group: A singlet for the methyl protons at C-5 is expected, likely in the region of δ 1.4-1.5 ppm.[9]
-
N-H Protons: Two broad singlets corresponding to the two N-H protons of the hydantoin ring are expected, with chemical shifts that can vary depending on the solvent and concentration. In DMSO-d₆, these peaks for 5-Isopropylimidazolidine-2,4-dione monohydrate appear at δ 10.54 and 7.87 ppm.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbons (C=O): Two signals in the downfield region, typically around δ 170-180 ppm, are characteristic of the two carbonyl groups in the hydantoin ring. For 5-Isopropylimidazolidine-2,4-dione monohydrate, these appear at δ 175.87 and 158.28 ppm.[1]
-
Quaternary Carbon (C-5): A signal for the C-5 carbon, substituted with the isopropyl and methyl groups, is expected. In the thio-analog, this appears at δ 70.15 ppm.[9]
-
Isopropyl Group: Signals for the methine (-CH) and methyl (-CH₃) carbons of the isopropyl group are expected around δ 30-35 ppm and δ 16-21 ppm, respectively.[1][9]
-
Methyl Group: The signal for the C-5 methyl carbon is anticipated in the range of δ 20-25 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
N-H Stretching: Broad absorption bands in the region of 3100-3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the hydantoin ring.[9]
-
C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups are expected in the region of 1700-1780 cm⁻¹.[9]
-
C-N Stretching: Absorptions related to C-N stretching are also expected.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.18 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl and methyl groups.
Synthesis Methodology: The Bucherer-Bergs Reaction
The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[11] This one-pot, multicomponent reaction offers a straightforward route to the desired product from readily available starting materials.
Reaction Principle
The Bucherer-Bergs reaction involves the treatment of a ketone (in this case, 3-methyl-2-butanone) with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
Figure 1. Generalized workflow for the Bucherer-Bergs synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a general guideline based on established procedures for the synthesis of 5,5-disubstituted hydantoins and can be optimized for the specific synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione.
Materials:
-
3-Methyl-2-butanone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 3-methyl-2-butanone, sodium cyanide, and ammonium carbonate in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer. A mixture of ethanol and water is typically used as the solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 60-80 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This step should be performed with extreme caution in a fume hood due to the potential evolution of hydrogen cyanide gas.
-
Isolation and Purification: The product often precipitates out of the solution upon cooling and acidification. The solid product can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Potential Applications in Drug Development
The hydantoin scaffold is a cornerstone in the development of anticonvulsant drugs.[2][4] The nature of the substituents at the C-5 position plays a crucial role in modulating the anticonvulsant activity and the pharmacological profile.
Anticonvulsant Activity
Numerous studies have demonstrated the anticonvulsant properties of 5,5-disubstituted hydantoins.[4][5] These compounds are believed to exert their effects by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. The specific combination of an isopropyl and a methyl group in 5-Isopropyl-5-methylimidazolidine-2,4-dione may confer a unique profile of efficacy and safety that warrants investigation in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Other Potential Therapeutic Areas
Beyond epilepsy, hydantoin derivatives have shown promise in a variety of other therapeutic areas, including:
-
Anti-cancer Activity: Some hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12]
-
Antimicrobial Activity: The hydantoin scaffold has been incorporated into molecules with antibacterial and antifungal properties.[13]
The exploration of 5-Isopropyl-5-methylimidazolidine-2,4-dione in these and other disease areas could lead to the discovery of novel therapeutic agents.
Conclusion and Future Directions
5-Isopropyl-5-methylimidazolidine-2,4-dione is a synthetically accessible compound with a high potential for biological activity, particularly in the realm of central nervous system disorders. While a complete experimental characterization is not yet available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. Future research should focus on the definitive synthesis and full spectral elucidation of this compound, followed by a comprehensive evaluation of its pharmacological profile. Such studies will be instrumental in determining the potential of 5-Isopropyl-5-methylimidazolidine-2,4-dione as a lead compound for the development of new and improved therapeutics.
References
-
Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). PMC. [Link]
-
Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. (2001). PubMed. [Link]
-
5-Isopropylimidazolidine-2,4-dione monohydrate. (n.d.). PMC. [Link]
-
5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. (n.d.). PMC. [Link]
-
Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI. [Link]
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]
-
Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing. [Link]
-
Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (n.d.). Sci-Hub. [Link]
-
Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (2013). European Journal of Chemistry. [Link]
-
View of Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (n.d.). European Journal of Chemistry. [Link]
-
Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (n.d.). PubMed. [Link]
-
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2020). MDPI. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. (n.d.). NIH. [Link]
-
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. (n.d.). PMC. [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. [Link]
-
(PDF) A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2020). ResearchGate. [Link]
-
5-Methylhydantoin. (n.d.). PubChem. [Link]
-
5-Ethyl-5-methylhydantoin. (n.d.). PubChem. [Link]
Sources
- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-isopropyl-5-methylimidazolidine-2,4-dione [chemicalbook.com]
- 7. 5-ISOPROPYL-5-METHYLHYDANTOIN price,buy 5-ISOPROPYL-5-METHYLHYDANTOIN - chemicalbook [m.chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sci-hub.st [sci-hub.st]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]



